Cas no 15664-29-6 (Pheophorbide A (>80%) (mixture of diastereomers))

15664-29-6 structure
Nome del prodotto:Pheophorbide A (>80%) (mixture of diastereomers)
Pheophorbide A (>80%) (mixture of diastereomers) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Pheophorbide A
- (3S,4S)-9-Ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoic acid
- PHEOPHORBIDE A(AS) (In Solution)
- [3s-(3alpha,4beta,21beta)]-ramethyl-20-oxo
- 13-Epi-phaeophorbid
- B22-12-,23-13-,24-12-,25-14-,26-13-,27-14
- C35H36N4o5
- H8,12-14,17,21,31,36,39H,1,9-11H2,2-7H3,(H,40,41)
- Rel-3-[(3R,4R)-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-9-vinylphorbin-3-yl]propanoic acid
- Pheophorbide A (>80%) (mixture of diastereomers)
- (3S,4S,21R)-9-ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoic acid
- CHEMBL2006244
- Phaeophorbid-a
- CCRIS 8091
- CS-0092948
- C18021
- phaeophorbide
- pheophorbide a, AldrichCPR
- NSC-75783
- Q63370
- IA2WNI2HO2
- NCI60_041663
- 3-[(3R,8Z,13Z,19Z,21S,22S)-11-Ethyl-3-(methoxycarbonyl)-12,17,21,26-tetramethyl-4-oxo-16-vinyl-7,23,24,25-tetraazahexacyclo[18.2.1.1~5,8~.1~10,13~.1~15,18~.0~2,6~]hexacosa-1(23),2(6),5(26),8,10(25),11,13,15,17,19-decaen-22-yl]propanoic acid
- Pheophorbide a'
- PhaeophorbideA
- (3S-(3alpha,4beta,21beta))-14-Ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-9-vinylphorbine-3-propionic acid
- 3-[(3S,4S,21R)-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-9-vinylphorbin-3-yl]propanoic acid
- CHEBI:38257
- (2(2)R,17S,18S)-7-ethyl-2(1),2(2),17,18-tetrahydro-2(2)-(methoxycarbonyl)-3,8,13,17-tetramethyl-2(1)-oxo-12-ethenylcyclopenta[at]porphyrin-18-propanoic acid
- Phaeophorbide A
- Pheophorbide-a, >=90% (HPLC)
- HY-125665
- 13-epi-Phaeophorbide a
- 3-Phorbinepropanoic acid, 9-ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-, (3S,4S,21R)-
- SCHEMBL579034
- DTXSID10884550
- Phaeophorbid a
- UNII-IA2WNI2HO2
- NSFSLUUZQIAOOX-LDCXZXNSSA-N
- SCHEMBL56439
- CHEMBL510103
- 15664-29-6
- 3-[(3R,21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-3-methoxycarbonyl-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid
- EINECS 239-738-5
- RKEBXTALJSALNU-LDCXZXNSSA-N
- 3-[(1Z,3R,21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-3-(methoxycarbonyl)-12,17,21,26-tetramethyl-7,23,24,25-tetraazahexacyclo[18.2.1.1?,?.1??,??.1??,??.0?,?]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid
- Phaeophorbid a; Phaeophorbid-a
- DA-76817
- G78078
- pheophorbide-a
-
- MDL: MFCD00210345
- Inchi: InChI=1S/C35H36N4O5/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22/h8,12-14,17,21,31,36,39H,1,9-11H2,2-7H3,(H,40,41)/t17-,21-,31+/m0/s1
- Chiave InChI: NSFSLUUZQIAOOX-LDCXZXNSSA-N
- Sorrisi: C=CC1=C(C)C2=CC3=NC(=C4[C@H](C(=O)C5=C4NC(=C5C)C=C6C(=C(C)C(=N6)C=C1N2)CC)C(=O)OC)[C@@H](CCC(=O)O)[C@@H]3C
Proprietà calcolate
- Massa esatta: 592.26900
- Massa monoisotopica: 592.26857
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 44
- Conta legami ruotabili: 7
- Complessità: 1130
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- XLogP3: 5.2
- Conta Tautomer: 1001
- Superficie polare topologica: 138
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.35
- Punto di fusione: Nota available
- Punto di ebollizione: 1014.4 °C at 760 mmHg
- Punto di infiammabilità: 567.3 °C
- Indice di rifrazione: 1.63
- Solubilità: DMSO: soluble0.5mg/mL, clear (warmed)
- PSA: 136.97000
- LogP: 3.53890
- Solubilità: Non determinato
- Pressione di vapore: 0.0±0.3 mmHg at 25°C
Pheophorbide A (>80%) (mixture of diastereomers) Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:-20°C
Pheophorbide A (>80%) (mixture of diastereomers) Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | P998428-50mg |
Pheophorbide A (>80%) (mixture of diastereomers) |
15664-29-6 | 50mg |
$597.00 | 2023-05-17 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | Pha-592-100mg |
Pheophorbide a (mixture of diastereomers) |
15664-29-6 | >95% | 100mg |
2535.0CNY | 2021-07-13 | |
SHENG KE LU SI SHENG WU JI SHU | sc-264070-50 mg |
Pheophorbide a, |
15664-29-6 | ≥90% | 50mg |
¥872.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-264070F-1 g |
Pheophorbide a, |
15664-29-6 | ≥90% | 1g |
¥11,304.00 | 2023-07-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | Pha-592-250mg |
Pheophorbide a (mixture of diastereomers) |
15664-29-6 | >95% | 250mg |
4919CNY | 2021-05-08 | |
Frontier Specialty Chemicals | Pha-592-100 mg |
Pheophorbide a (mixture of diastereomers) |
15664-29-6 | 100mg |
$ 184.00 | 2022-11-04 | ||
eNovation Chemicals LLC | Y1262778-100mg |
3-Phorbinepropanoic acid, 9-ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-, (3S,4S,21R)- |
15664-29-6 | 90% | 100mg |
$520 | 2024-06-07 | |
Frontier Specialty Chemicals | Pha-592-250mg |
Pheophorbide a (mixture of diastereomers) |
15664-29-6 | 250mg |
$ 375.00 | 2023-09-07 | ||
ChromaDex Standards | ASB-00016633-00A-2.5ml |
PHEOPHORBIDE A |
15664-29-6 | 2.5ml |
$381.00 | 2023-10-25 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-264070C-250mg |
Pheophorbide a, |
15664-29-6 | ≥90% | 250mg |
¥8055.00 | 2023-09-05 |
Pheophorbide A (>80%) (mixture of diastereomers) Letteratura correlata
-
1. Active-targeted pH-responsive albumin–photosensitizer conjugate nanoparticles as theranostic agentsGantumur Battogtokh,Young Tag Ko J. Mater. Chem. B 2015 3 9349
-
Hitoshi Tamiaki,Yukihiro Okamoto,Yuji Mikata,Sunao Shoji Photochem. Photobiol. Sci. 2012 11 898
-
Xiao Wang,Li Li,Kun Zhang,Zhen Han,Zhijian Ding,Mingwei Lv,Pan Wang,Quanhong Liu,Xiaobing Wang Org. Chem. Front. 2019 6 362
-
Julien Massiot,Ali Makky,Florent Di Meo,David Chapron,Patrick Trouillas,Véronique Rosilio Phys. Chem. Chem. Phys. 2017 19 11460
-
R. G. Waruna Jinadasa,Zehua Zhou,M. Gra?a H. Vicente,Kevin M. Smith Org. Biomol. Chem. 2016 14 1049
15664-29-6 (Pheophorbide A (>80%) (mixture of diastereomers)) Prodotti correlati
- 6453-67-4(Methyl pyropheophorbide-a)
- 24533-72-0(Pyropheophorbide-a)
- 302936-17-0(2-(2,3-Dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxylic acid)
- 15574-73-9(2-hydroxy-2-propylbutanedioic acid)
- 1702233-44-0(Methyl 4-methyloct-2-ynoate)
- 1504800-73-0(2-chlorothieno[2,3-d]pyrimidine-6-carboxylic acid)
- 1216950-86-5(Hexacarboxybenzyl Neomycin C)
- 1806778-23-3(4-(Difluoromethyl)-5-nitro-3-(trifluoromethoxy)pyridine-2-methanol)
- 174543-84-1(Propanedioic acid, 2-(acetylamino)-2-(cyclopropylmethyl)-, 1,3-diethyl ester)
- 1817735-32-2(t-Boc-N-amido-PEG3-sulfonic acid)
Fornitori consigliati
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
